molecular formula C15H24N6O2S B5510702 3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(propylsulfonyl)piperidine

3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(propylsulfonyl)piperidine

Cat. No. B5510702
M. Wt: 352.5 g/mol
InChI Key: PDUHZIXWDKRHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multistep synthetic pathways that incorporate various functional groups to achieve the target structure. A study by Srivastava et al. (2008) outlines the facile synthesis of biaryl pyrazole sulfonamide derivatives, showcasing a methodology that could be relevant for synthesizing the specified compound by manipulating functional groups in the aminopiperidine region Srivastava et al., 2008.

Molecular Structure Analysis

Investigations into molecular structure often employ X-ray crystallography, DFT calculations, and Hirshfeld surface analysis to understand intermolecular interactions and molecular conformations. Shawish et al. (2021) demonstrate such an approach in their study on s-triazine derivatives, which shares structural motifs with the compound of interest, providing insight into the molecular packing and electronic properties of complex molecules Shawish et al., 2021.

Chemical Reactions and Properties

Chemical reactions and properties of complex molecules can be highly varied, depending on their functional groups and molecular structure. Kumar et al. (2004) describe the synthesis and evaluation of a molecule for its potential as an imaging agent, which, like the compound , involves intricate reactions highlighting the molecule's reactivity and potential interactions with biological receptors Kumar et al., 2004.

Physical Properties Analysis

The physical properties of a molecule, including solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. Naveen et al. (2015) provide an example of characterizing a compound's crystal and molecular structure, offering a methodological framework applicable to the study of physical properties Naveen et al., 2015.

Chemical Properties Analysis

The chemical properties of such a molecule would involve its reactivity, stability under various conditions, and interaction with other chemical entities. Research such as that by Nishida et al. (2004) on the development of inhibitors showcases studies on chemical properties, including reactivity and selectivity, which are pertinent to understanding the functional capabilities of the molecule Nishida et al., 2004.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis of novel heterocycles based on pyrazole and piperidine derivatives, demonstrating their antimicrobial activity. This research outlines the potential of these compounds in developing new antimicrobial agents, showcasing the significance of structural variations in enhancing biological activities (El‐Emary, Al-muaikel, & Moustafa, 2002).

Receptor Binding Assays

Research into 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor highlights the exploration of these compounds in neuroscience, particularly their potential in modulating receptor activities. This study provides insights into the structural requirements for achieving high affinity and selectivity, which could inform the design of therapeutic agents (Rowley et al., 1997).

Enzyme Interaction Studies

Investigations into the oxidative metabolism of novel antidepressants have identified the role of various cytochrome P450 enzymes in metabolizing compounds with piperidine structures. This research is crucial for understanding the metabolic pathways and potential interactions of new therapeutic agents, facilitating the prediction of drug metabolism and interactions (Hvenegaard et al., 2012).

Synthesis of New Heterocyclic Compounds

The synthesis of new heterocyclic compounds incorporating pyrazole/piperidine/aniline moieties has been reported, focusing on their molecular structure and potential applications. This research contributes to the chemical synthesis field by providing new methods for creating compounds that could have various scientific applications, including material science and drug discovery (Shawish et al., 2021).

properties

IUPAC Name

3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]-1-propylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2S/c1-3-10-24(22,23)21-9-4-6-13(11-21)15-18-17-14(19(15)2)12-20-8-5-7-16-20/h5,7-8,13H,3-4,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUHZIXWDKRHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C2=NN=C(N2C)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(propylsulfonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.